Bisdesethylchloroquine

説明

Didesethyl Chloroquine (B1663885) as a Primary Metabolite of Chloroquine in Biological Systems

Didesethyl Chloroquine, also known as bisdesethylchloroquine, is a major metabolite of Chloroquine. medchemexpress.com The metabolic conversion of Chloroquine is a critical aspect of its pharmacokinetics, influencing its therapeutic efficacy and potential toxicity. This process primarily occurs in the liver.

The formation of Didesethyl Chloroquine is a two-step process. First, Chloroquine is metabolized to an intermediate metabolite, Desethylchloroquine (B194037). drugbank.com This initial step is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, with minor contributions from CYP2D6 and CYP1A1. drugbank.comresearchgate.net Subsequently, Desethylchloroquine is further metabolized to Didesethyl Chloroquine. drugbank.com This metabolic pathway highlights the complex biotransformation that Chloroquine undergoes within the body. While Desethylchloroquine is considered the major metabolite, Didesethyl Chloroquine is also a significant product of this metabolic cascade. medchemexpress.commdpi.com

In vitro studies using human liver microsomes have been instrumental in identifying the specific enzymes involved in Chloroquine metabolism. researchgate.net These studies have shown that while Desethylchloroquine is the primary metabolite detected, Didesethyl Chloroquine is also formed, particularly in in vivo conditions. mdpi.com The rate and extent of the formation of these metabolites can be influenced by genetic variations in the cytochrome P450 enzymes, which can lead to inter-individual differences in drug response. researchgate.net

The following table summarizes the key enzymes involved in the metabolism of Chloroquine to Didesethyl Chloroquine:

| Parent Compound | Primary Metabolite | Secondary Metabolite | Key Enzymes Involved |

|---|---|---|---|

| Chloroquine | Desethylchloroquine | Didesethyl Chloroquine | CYP2C8, CYP3A4, CYP2D6, CYP1A1 |

Research has also explored the use of biomimetic systems, such as those using metalloporphyrins, to study the metabolic pathways of drugs like Chloroquine. mdpi.comresearchgate.net These systems have successfully demonstrated the formation of both Desethylchloroquine and Didesethyl Chloroquine, providing a valuable tool for studying drug metabolism outside of living organisms. mdpi.comresearchgate.net

Academic Significance of Metabolite Research in Pharmacological and Toxicological Contexts

Metabolomics, the comprehensive study of metabolites in a biological system, provides detailed insights into the biochemical and physiological status of an organism and how it is altered by chemical compounds. nih.govresearchgate.net In toxicology, metabolomics is a powerful tool for identifying the potential targets of a hazardous compound and understanding its mechanism of action. nih.govresearchgate.net By analyzing the changes in metabolite profiles, researchers can gain valuable information about the pathways affected by a drug or toxin.

The significance of metabolite research extends to several key areas:

Understanding Drug Action: The pharmacological activity of a drug may be partly or wholly due to its metabolites. Investigating the activity of metabolites like Didesethyl Chloroquine is crucial for understanding the complete mechanism of action of the parent drug, Chloroquine.

Predicting Drug Response: Inter-individual variability in drug response can often be attributed to differences in metabolism. Studying the genetic polymorphisms of enzymes involved in metabolite formation can help predict how a patient will respond to a drug. researchgate.net

Identifying Biomarkers: Metabolites can serve as biomarkers for disease diagnosis, drug efficacy, and toxicity. nih.gov Changes in the levels of specific metabolites can indicate the progression of a disease or the extent of organ damage.

Structure

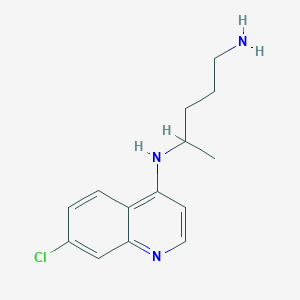

2D Structure

3D Structure

特性

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEDIFVVTRKXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962823 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-14-0 | |

| Record name | Bisdesethylchloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dideethylchloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISDESETHYLCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Chloroquine to Didesethyl Chloroquine

The primary metabolic route for Chloroquine (B1663885) is N-dealkylation, a process that systematically removes ethyl groups from the drug's side chain. nih.govdrugbank.com This biotransformation is not a single-step event but a sequential process that results in the formation of two main metabolites: N-desethylchloroquine (DCQ) as the primary metabolite, and subsequently, Didesethyl Chloroquine (BDCQ) as a secondary metabolite. nih.govdrugbank.com

Enzymatic Dealkylation Mechanisms of Chloroquine

The N-dealkylation of Chloroquine is catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.govdrugbank.com Mechanistically, this process involves the hydroxylation of the carbon atom adjacent to the nitrogen on the ethyl group. This creates an unstable intermediate that spontaneously breaks down, yielding the dealkylated metabolite and an aldehyde. semanticscholar.org

Multiple isoforms of the Cytochrome P450 system have been identified as key players in the metabolism of Chloroquine. Both in vitro and in vivo studies have pinpointed CYP2C8 and CYP3A4 as the major enzymes responsible for Chloroquine's N-deethylation. nih.govnih.govnih.govresearchgate.net These isoforms are characterized as high-capacity, low-affinity systems. nih.gov

While CYP2C8 and CYP3A4 are the primary contributors, other isoforms also participate, albeit to a lesser extent. drugbank.com CYP2D6 is involved and exhibits high affinity for Chloroquine but has a significantly lower capacity for its metabolism. nih.gov The isoforms CYP3A5 and CYP1A1 also contribute to the N-dealkylation process, but their role is considered minor compared to the others. drugbank.com In vitro experiments using human liver microsomes and cDNA-expressed P450s have shown that CYP1A2 and CYP2C19 can also produce the desethyl metabolite of Chloroquine. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Chloroquine Metabolism

| CYP Isoform | Role in Chloroquine Metabolism | Affinity/Capacity |

|---|---|---|

| CYP2C8 | Major contributor to N-deethylation nih.govnih.govnih.govresearchgate.net | High Capacity / Low Affinity nih.gov |

| CYP3A4 | Major contributor to N-deethylation nih.govnih.govnih.govresearchgate.net | High Capacity / Low Affinity nih.gov |

| CYP2D6 | Minor contributor to N-deethylation nih.govdrugbank.com | High Affinity / Low Capacity nih.gov |

| CYP3A5 | Lesser contributor to N-dealkylation drugbank.com | Data not specified |

| CYP1A1 | Minor contributor to N-dealkylation drugbank.com | Data not specified |

| CYP1A2 | Can form desethyl metabolite in vitro nih.govnih.gov | Data not specified |

| CYP2C19 | Can form desethyl metabolite in vitro nih.govnih.gov | Data not specified |

Sequential Formation of N-Desethylchloroquine and Didesethyl Chloroquine

The metabolic breakdown of Chloroquine is a stepwise process. semanticscholar.orgresearchgate.net The initial N-deethylation reaction, primarily driven by CYP2C8 and CYP3A4, converts Chloroquine into its main active metabolite, N-desethylchloroquine (DCQ). nih.govdrugbank.comnih.gov This primary metabolite can then undergo a second N-dealkylation step, resulting in the formation of Didesethyl Chloroquine, also referred to as bisdesethylchloroquine (BDCQ). nih.govdrugbank.com This sequential pathway means that the presence of Didesethyl Chloroquine in the body is contingent on the prior formation of N-desethylchloroquine. semanticscholar.orgdrugbank.com

Comparative In Vitro and In Vivo Metabolic Profiling of Chloroquine Derivatives

Metabolic profiling studies, both in laboratory settings (in vitro) and within living organisms (in vivo), have consistently shown that N-dealkylation is the principal metabolic pathway for Chloroquine. nih.gov In vitro studies using human liver microsomes (HLMs) primarily detect the formation of N-desethylchloroquine (DCQ). nih.govresearchgate.net Biphasic Eadie-Hofstee plots from these experiments suggest the involvement of multiple enzymes in this process. nih.gov

In vivo studies confirm the presence of both N-desethylchloroquine and Didesethyl Chloroquine as metabolites. nih.gov Following administration, N-desethylchloroquine concentrations can reach up to 40% of the parent Chloroquine concentration, while Didesethyl Chloroquine levels are lower, at around 10% of the Chloroquine concentration. nih.gov The long elimination half-life of Chloroquine, ranging from 20 to 60 days, means that both the parent drug and its metabolites can be detected in urine for months after a single dose. nih.gov

Influence of Genetic Polymorphisms on Didesethyl Chloroquine Formation Rates

Genetic variations, or polymorphisms, in the genes encoding Cytochrome P450 enzymes can significantly influence the rate of Chloroquine metabolism and, consequently, the formation of its metabolites, including Didesethyl Chloroquine. asm.org Since CYP2C8 and CYP3A4/5 are the major enzymes responsible for the biotransformation of Chloroquine to its desethylated metabolites, variations in these genes are of particular interest. researchgate.net

Studies have investigated the impact of specific single-nucleotide polymorphisms (SNPs) in these genes on treatment outcomes and metabolic profiles. For example, the CYP3A5*3 SNP, which leads to a non-functional protein, plays a significant role in the metabolism of Chloroquine. nih.gov Similarly, polymorphisms in CYP2C8 have been linked to variations in drug pharmacokinetics. researchgate.net Although a direct correlation between specific genotypes and the precise rate of Didesethyl Chloroquine formation is an area of ongoing research, it is established that genetic differences in CYP enzymes can lead to classifications of individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which in turn affects the metabolic cascade of Chloroquine. asm.orgmdpi.com

Pharmacological Activities of Didesethyl Chloroquine

Myocardial Depressant Activity.glpbio.comdcchemicals.com

Didesethyl Chloroquine (B1663885) is recognized as a potent myocardial depressant. glpbio.comdcchemicals.commedchemexpress.eubiotrend-usa.com This characteristic has been a focal point of research to understand its impact on cardiac function.

Cellular and Subcellular Investigation of Myocardial Depression

Studies on rabbit myocardium and mitochondria have provided insights into the cellular and subcellular effects of Didesethyl Chloroquine. glpbio.com Research indicates that like its parent compound Chloroquine, Didesethyl Chloroquine can lead to a depression of cardiac muscle function. who.int

Effects on Cardiac Conduction and Contractility (as observed in parent drug's context)

The parent drug, Chloroquine, is known to have several effects on the cardiovascular system, including a direct negative inotropic (weakening the force of muscular contractions) and vasodilator effect. nih.gov Chloroquine can decrease the excitability of cardiac muscle and impair conductivity, similar to quinine (B1679958) and quinidine. who.int It affects cardiac rhythm, conduction, and the duration of electrical activity, potentially leading to both slow heart rate (bradycardia) and fast heart rate (tachycardia), as well as various conduction blocks. nih.gov

Chloroquine has been shown to reduce indices of the sodium channel's contribution to the cardiac action potential, which can explain effects on intraventricular conduction like QRS prolongation. nih.gov Furthermore, it inhibits L-type calcium channels, which likely contributes to the slowing of pacemaker activity and can explain atrioventricular (AV) conduction block. nih.gov This inhibition of calcium channels may also be a basis for the negative inotropic action of the drug. nih.govfrontiersin.org

Assessment of Antimalarial Activity of Didesethyl Chloroquine in Vitro.glpbio.com

The in vitro antimalarial activity of Didesethyl Chloroquine has been quantitatively assessed. nih.gov

| Parameter | Chloroquine-sensitive P. falciparum (Camp strain) | Chloroquine-resistant P. falciparum (Vietnam Smith strain) |

| Didesethyl Chloroquine Activity | Less active than Chloroquine (ID50 more than double that of Chloroquine) | No activity at concentrations up to 340 ng/ml |

A study using a semi-automated microdilution technique found that against a chloroquine-sensitive strain of Plasmodium falciparum, Didesethyl Chloroquine (referred to as bis-desethylchloroquine or bis-DEC) was less active than Chloroquine, with its inhibitory dose 50% (ID50) being more than twice that of the parent drug. nih.gov Against a chloroquine-resistant strain, Didesethyl Chloroquine showed no activity at high concentrations. nih.gov

Potential Contribution to the Antiviral Mechanisms of Chloroquine (e.g., Endosomal/Lysosomal pH Modulation, Autophagy Inhibition).nih.gov

While direct studies on Didesethyl Chloroquine's antiviral mechanisms are less common, its actions can be inferred from the well-documented mechanisms of its parent compound, Chloroquine. Chloroquine is known to have broad antiviral effects. wikipedia.orgnih.gov

One of the primary antiviral mechanisms of Chloroquine is the elevation of pH in late endosomes and lysosomes. wikipedia.org This change in acidity can interfere with pH-dependent steps in the replication of several viruses, impairing the release of the virus from the endosome or lysosome and preventing it from releasing its genetic material into the cell. wikipedia.orgnih.gov

Chloroquine is also an inhibitor of autophagy, a cellular process that some viruses exploit for replication. medchemexpress.eu By raising the lysosomal pH, Chloroquine and its derivatives can prevent the proper functioning of this pathway. This mechanism is also linked to its antimalarial action, where it inhibits the conversion of toxic heme into non-toxic hemozoin in the parasite's acidic food vacuole. wikipedia.org Given that Didesethyl Chloroquine is a major metabolite, it may contribute to these pH-modulating and autophagy-inhibiting effects.

Toxicological Profile and Safety Considerations of Didesethyl Chloroquine

Myocardial Toxicity and Cardiac Complications

The cardiotoxicity associated with Chloroquine (B1663885) use is a significant concern, manifesting as both acute and chronic complications. nih.govnih.gov These effects are attributed to the parent drug and its metabolites, which accumulate in cardiac tissue. the-rheumatologist.org While direct studies on the specific cardiotoxicity of Didesethyl Chloroquine are limited, its role is understood within the context of Chloroquine-induced cardiac damage.

Chloroquine-induced cardiotoxicity can present as conduction disorders, arrhythmias, and cardiomyopathy. nih.govreccardioclinics.org Chronic use can lead to the development of hypertrophic, dilated, or restrictive cardiomyopathy, characterized by the thickening of the heart muscle and impaired function. reccardioclinics.orgrythmopole.paris

Histopathological examination of cardiac tissue in cases of Chloroquine toxicity reveals specific changes, such as myocyte vacuolization and the presence of myeloid and curvilinear bodies within lysosomes. reccardioclinics.orgnih.gov These changes are a result of the drug's mechanism, which involves the inhibition of lysosomal enzymes. scielo.br As a metabolite, Didesethyl Chloroquine is part of the chemical load that leads to these cellular alterations and subsequent cardiac dysfunction. The accumulation of Chloroquine and its metabolites in lysosomes is a key factor in the development of cardiomyopathy. the-rheumatologist.org

Key Findings in Chloroquine-Induced Cardiotoxicity

| Cardiac Complication | Description | Associated Findings |

|---|---|---|

| Conduction Disorders | Affects 85% of patients with cardiac side effects; includes atrioventricular (AV) block, bundle branch block, and QT interval prolongation. nih.govrythmopole.paris | Can be an initial sign of toxicity and may be irreversible, requiring treatment withdrawal. nih.gov |

| Cardiomyopathy | Can be hypertrophic, dilated, or restrictive, often presenting with heart failure. reccardioclinics.org | Associated with long-term use; characterized by myocyte vacuolization and fibrosis on biopsy. reccardioclinics.org |

| Arrhythmias | Includes ventricular tachyarrhythmias like Torsades de Pointes, which can lead to cardiac arrest. nih.govrythmopole.paris | Caused by the blockage of cardiac ion channels (potassium and sodium). rythmopole.paris |

| Heart Failure | Occurs in over 26% of reported cardiac toxicity cases. nih.gov | Often a consequence of advanced cardiomyopathy. reccardioclinics.org |

Risk factors for cardiac effects are identified for the parent drug, Chloroquine, and thus apply to the exposure to its metabolites. These factors increase the likelihood of developing the cardiotoxic complications mentioned above.

Long-term Treatment and High Cumulative Dose : The risk of cardiomyopathy increases significantly with prolonged therapy, often spanning several years. nih.govreccardioclinics.org

Pre-existing Cardiac Conditions : Patients with prior heart conditions, such as heart failure or atrial fibrillation, are at higher risk. the-rheumatologist.org

Advanced Age : Older individuals may be more susceptible to the cardiotoxic effects. nih.gov

Renal Insufficiency : Impaired kidney function can reduce the excretion of Chloroquine and its metabolites, leading to higher plasma concentrations and increased toxicity risk. the-rheumatologist.orgnih.gov

Concomitant Medications : The use of other drugs known to affect the QT interval can potentiate the risk of arrhythmias. nih.gov

Relationship to Chloroquine-Induced Cardiotoxicity and Cardiomyopathy

Contribution to Other Organ-Specific Toxicities (e.g., Hepatic, Renal, Ocular, Auditory)

The accumulation of Chloroquine and its metabolites, including Didesethyl Chloroquine, is not limited to the heart and can cause damage to other organs.

Hepatic Toxicity : Chloroquine administration has been shown to cause liver damage, evidenced by elevated liver enzymes such as SGPT, SGOT, and alkaline phosphatase. core.ac.ukekb.eg Histopathological findings include hepatocyte degeneration, vascular congestion, and necrosis. core.ac.ukfrontiersin.org

Renal Toxicity : Kidney damage is a potential, though rare, complication of long-term Chloroquine therapy. nih.gov It can manifest as chronic renal failure, with biopsies showing renal phospholipidosis. nih.gov The risk is associated with the cumulative dose of the drug. nih.gov

Ocular Toxicity : Retinopathy is a well-documented side effect of chronic Chloroquine use. who.int The drug and its metabolites bind to melanin (B1238610) in the retinal pigment epithelium, leading to photoreceptor damage and potential irreversible vision loss. nih.govnih.gov The risk increases with the duration of use and daily dose. nih.gov

Auditory Toxicity : Ototoxicity resulting in hearing loss has been associated with Chloroquine exposure in some patients. nih.gov

Comparative Toxicological Assessments of Didesethyl Chloroquine with Chloroquine and Other Metabolites

Direct comparative toxicological studies detailing the specific potency of Didesethyl Chloroquine versus Chloroquine and Desethylchloroquine (B194037) are not extensively available. However, research on Chloroquine's metabolism provides an indirect comparison.

Summary of Organ Toxicity in a Comparative Rat Study

| Organ | Chloroquine Effects | Hydroxychloroquine Effects |

|---|---|---|

| Liver | Marked hydropic degeneration, vascular congestion, necrosis. core.ac.ukekb.eg | Mild congestion and slight cellular degeneration. core.ac.ukekb.eg |

| Kidney | Marked hydropic degeneration, vascular congestion, necrosis. core.ac.ukekb.eg | Mild congestion and slight cellular degeneration. core.ac.ukekb.eg |

| Heart | Moderate congestion and interstitial fibrosis. core.ac.ukekb.eg | Mild congestion and slight cellular degeneration. core.ac.ukekb.eg |

Table of Mentioned Compounds

| Compound Name |

|---|

| Didesethyl Chloroquine |

| Chloroquine |

| Desethylchloroquine |

| Hydroxychloroquine |

| Quinine (B1679958) |

| Azithromycin |

| Amiodarone |

| Chlorpromazine |

| Quercetin |

| Ketoconazole |

| Troleandomycin |

| Paclitaxel |

| Testosterone |

| Loperamide |

| Acetaminophen |

| Salicylate |

| Epinephrine |

| Dextrose |

Advanced Analytical Methodologies for Didesethyl Chloroquine Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Didesethyl Chloroquine (B1663885) from complex biological fluids. Techniques such as HPLC, GLC, and LC-MS/MS are routinely employed, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of Didesethyl Chloroquine, often in conjunction with its parent drug, Chloroquine, and the intermediate metabolite, Desethylchloroquine (B194037). tandfonline.com The technique's versatility is enhanced by employing different detection modalities, primarily Ultraviolet (UV) and fluorescence detection.

Fluorescence detection is generally preferred over UV detection due to its superior sensitivity. tandfonline.com HPLC methods coupled with fluorescence detectors can achieve a limit of detection around 3.7 ng/ml for Didesethyl Chloroquine (also referred to as Bidesethylchloroquine). tandfonline.com A common approach involves using a normal phase column with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and ammonia, with fluorescence detection set at an excitation wavelength of 325 nm and an emission wavelength of 380 nm. tandfonline.com Another high-speed method utilizes perfusion chromatography with a polystyrene/divinylbenzene column, which allows for rapid separation in under 3 minutes. libis.be This method adjusts the mobile phase to a high pH (9.5), enabling direct fluorescence detection without the need for post-column alkalinization. libis.be

UV detection is also a viable, though typically less sensitive, option. tandfonline.com When using a UV detector, the mobile phase is generally acidic. researchgate.net One HPLC-UV detection method uses a reversed-phase C18 column with a mobile phase of 1% diethylamine, acetonitrile, and methanol, with detection at a wavelength of 256 nm. researchgate.net

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | Normal Phase (Inertsil SIL) | Acetonitrile, Methanol, Ammonia | Fluorescence (Ex: 325 nm, Em: 380 nm) | Limit of detection was approximately 3.7 ng/ml for Bidesethylchloroquine. | tandfonline.com |

| High-Speed Reversed Phase HPLC | Polystyrene/divinylbenzene | pH adjusted to 9.5 | Fluorescence | Baseline separation of bis-desethylchloroquine, desethylchloroquine, and chloroquine in under 3 minutes. | libis.be |

| HPLC | Reversed Phase C18 | 1% diethylamine, acetonitrile, methanol (20:55:25, v:v:v) | UV (256 nm) | Used for quantification in whole blood and dried blood spots. | researchgate.net |

| HPLC-DAD | ZORBAX SB-CN (150 × 4.6 mm, 5 µm) | Phosphate buffer (25 mM, pH 2.60) - acetonitrile (88:12, v/v) with 2 mM sodium perchlorate | Diode Array Detection (DAD) at 343 nm | Developed for quantification in plasma/whole blood from P. vivax patients. | researchgate.net |

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is another established technique for analyzing drug metabolites. In GLC, the separation occurs as the vaporized sample, carried by an inert gas (mobile phase), partitions between the gas and a liquid stationary phase coated on a solid support or the column wall. researchgate.net This method is effective for separating volatile compounds based on properties like boiling point and polarity. mdpi.com

While less common than HPLC for this specific analyte, GLC methods have been developed for Chloroquine and its primary metabolite, Desethylchloroquine. These methods can be adapted for Didesethyl Chloroquine. One such method involves extracting the compounds from plasma, performing acylation with trifluoroacetic anhydride (B1165640) to create more volatile derivatives, and then separating them on an OV-17 column at 250°C with a nitrogen detector. This approach can achieve detection limits in the range of 30-60 ng/ml. Although effective, GLC often requires more complex sample preparation and expensive equipment compared to HPLC.

| Technique | Column | Temperature | Detection | Key Findings |

|---|---|---|---|---|

| Gas Chromatography | OV-17 | 250°C | Nitrogen Detector | Able to determine Desethylchloroquine down to 0.1-0.2 µmol/l (30-60 ng/ml). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique for drug analysis due to its exceptional sensitivity and selectivity. plos.org This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly well-suited for quantifying low-concentration metabolites like Didesethyl Chloroquine (often referred to as bisdesethylchloroquine or BDCQ in literature) in complex biological matrices such as plasma and whole blood. nih.govresearchgate.netcapes.gov.br

Validated LC-MS/MS methods can simultaneously quantify the parent drug and its metabolites. plos.org In one such method, a 20 μL plasma sample undergoes solid-phase extraction before being injected into the LC-MS/MS system. nih.govresearchgate.net The analytes are separated on a PFP column and detected using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM). nih.govresearchgate.net For BDCQ, the specific ion pair transition monitored for quantification is m/z 264.1→179.1. nih.govresearchgate.net The use of a deuterated internal standard (BDCQ-d4) ensures high accuracy by correcting for matrix effects and extraction variability. nih.govresearchgate.net These methods are characterized by short run times (e.g., 3.5 minutes per sample) and excellent performance metrics. nih.govresearchgate.net

| Parameter | Value/Finding | Reference |

|---|---|---|

| Compound Name | This compound (BDCQ) | nih.govresearchgate.net |

| Sample Volume | 20 µL Human Plasma | nih.govresearchgate.net |

| Extraction | Solid-Phase Extraction (SPE) | nih.govresearchgate.net |

| LC Column | PFP column (2.0 × 50 mm, 3 µm) | nih.govresearchgate.net |

| Detection Mode | ESI+ with Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Ion Transition (Quantification) | m/z 264.1 → 179.1 | nih.govresearchgate.net |

| Internal Standard | This compound-d4 (BDCQ-d4) | nih.govresearchgate.net |

| Retention Time | 0.78 min | nih.govresearchgate.net |

| Calibration Range | 0.5–250 ng/mL | nih.govresearchgate.net |

| Recovery | 88.7–90.9% | nih.govresearchgate.net |

| Total Run Time | 3.5 min | nih.govresearchgate.net |

Rapid Evaporative Ionization Mass Spectrometry (REIMS) is an ambient mass spectrometry technique that allows for the near real-time analysis of complex biological samples, including tissues, with minimal to no sample preparation. nih.govnih.gov The technique involves using an electrosurgical device to generate an aerosol from the sample, which is then ionized and analyzed by the mass spectrometer. mdpi.com This process provides a metabolic fingerprint of the sample almost instantaneously. nih.gov

While a powerful tool for high-throughput screening and metabolic profiling, published literature specifically detailing the application of REIMS for the direct analysis of Didesethyl Chloroquine was not identified in the conducted searches. researchgate.netnih.gov However, the technology's proven utility in broad metabolite analysis and drug stability assessment suggests its potential applicability. nih.govresearchgate.net Laser-assisted REIMS (LA-REIMS) has been highlighted as a promising technique for high-throughput metabolic stability screening, offering a significant speed advantage over traditional LC-MS/MS methods. nih.govresearchgate.net Given its ability to detect a wide range of small molecules and larger biomolecules directly from complex matrices, REIMS could potentially be adapted for the rapid screening of Didesethyl Chloroquine in metabolic studies, though this specific application requires further research and validation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

Spectroscopic and Immunochemical Methods

Beyond chromatography, spectroscopic methods play a crucial role, particularly in the structural confirmation of metabolites like Didesethyl Chloroquine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for confirming the identity of a synthesized standard or an isolated metabolite. For Didesethyl Chloroquine, 13C NMR spectral data are available and serve as a reference for confirming its chemical structure. The ability of NMR to provide definitive structural information makes it a critical component in the synthesis and characterization of reference standards required for quantitative analytical methods.

Spectrophotometric and Spectrofluorometric Approaches

Spectrophotometric and spectrofluorometric methods are foundational techniques for the analysis of fluorescent compounds like chloroquine and its metabolites. While often less specific than chromatographic techniques, they can be effective, especially after sample extraction and separation.

Spectrophotometry involves measuring the absorption of light by a compound. For chloroquine and its derivatives, this is often done in the ultraviolet (UV) range. researchgate.net One approach, known as difference spectrophotometry, leverages the pH-dependent spectral shifts of the compound. By measuring the difference in absorbance between acidic and alkaline solutions, a quantitative determination can be made. researchgate.net For instance, a method for chloroquine has been developed by selecting two wavelengths from the differential spectrum, one with a positive peak and one with a negative peak, with the resulting amplitude being proportional to the drug concentration. researchgate.net Another method is based on the oxidation of the drug with an Fe(III)-1,10-phenanthroline complex, which produces a colored product that can be measured at 510 nm. innovareacademics.in Ion-pair extraction with an acidic dye like bromocresol purple can also be used, where the resulting colored complex is extracted into an organic solvent and measured. jfda-online.com

Spectrofluorometry takes advantage of the inherent fluorescence of chloroquine and its metabolites. This technique generally offers higher sensitivity than spectrophotometry. nih.gov After extraction from biological fluids, the fluorescence intensity is measured at specific excitation and emission wavelengths. For chloroquine, excitation is typically around 335 nm, and emission is measured at approximately 390 nm. researchgate.net Spectrofluorometric methods have been successfully applied to determine chloroquine concentrations in plasma and urine, with a detection range of 5 ng to 2 µg per ml. nih.gov When interferences from other drugs are a concern, spectrodensitometry, which combines thin-layer chromatography (TLC) for separation with densitometric measurement of the fluorescent spots, can be employed. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunoassay technique that can be adapted for the detection of small molecules like chloroquine and its metabolites. who.intnih.govnih.gov The principle of a competitive ELISA for chloroquine involves the use of antibodies raised against a chloroquine derivative.

In a typical setup, the wells of a microtiter plate are coated with a chloroquine-protein conjugate. who.intnih.gov The sample containing the drug (or its metabolite, if the antibody has cross-reactivity) is then added to the wells along with a limited amount of specific anti-chloroquine antibody. The free drug in the sample competes with the coated chloroquine for binding to the antibody. After an incubation period, the unbound components are washed away. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (like alkaline phosphatase) that catalyzes a color-producing reaction. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

One of the key advantages of ELISA is its high sensitivity, with the ability to detect chloroquine concentrations in the range of 10-20 ng/ml. nih.gov However, a significant consideration is the cross-reactivity of the antibody with metabolites. Some developed ELISAs for chloroquine have been shown to have no significant cross-reactivity with its known metabolites, including didesethylchloroquine, making them specific for the parent drug. who.intnih.gov This specificity is a critical factor when the goal is to quantify only the parent compound. Conversely, if the antibody does exhibit cross-reactivity, the assay would measure a combination of the parent drug and its metabolites.

Application of Stable Isotope-Labeled Analogs (e.g., Didesethyl Chloroquine-d4) as Internal Standards in Bioanalytical Assays

In modern bioanalytical chemistry, particularly in methods based on mass spectrometry (MS), the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving high accuracy and precision. biopharmaservices.com For the quantification of didesethylchloroquine, a deuterated analog such as didesethylchloroquine-d4 serves as an ideal internal standard. nih.govmedchemexpress.com

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to every sample, calibrator, and quality control sample before processing. biopharmaservices.com The purpose of the internal standard is to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. biopharmaservices.comnih.gov

Didesethyl Chloroquine-d4 is chemically identical to didesethylchloroquine, except that four of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are structurally so similar, they co-elute during chromatography and experience nearly identical effects from the sample matrix and any inconsistencies in the analytical process. biopharmaservices.com

The use of a SIL-IS like didesethylchloroquine-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly improves the reliability of the results by compensating for:

Variability in extraction recovery.

Matrix effects (suppression or enhancement of ionization).

Fluctuations in instrument response. biopharmaservices.com

For instance, in the development of an LC-MS/MS method for chloroquine and its metabolite desethylchloroquine, the stable isotope-labeled internal standards chloroquine-d4 and desethylchloroquine-d4 were utilized. nih.gov This approach ensures that the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute responses vary, leading to highly accurate and precise quantification.

Validation Parameters for Analytical Methods (e.g., Sensitivity, Selectivity, Accuracy, Precision, Robustness, Linearity)

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. europa.eu For bioanalytical methods used to quantify didesethylchloroquine in biological matrices, several key parameters must be rigorously evaluated according to international guidelines. europa.euikev.orgwjpmr.com

Sensitivity: This is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu For example, a validated LC-MS/MS method for a related compound, hydroxychloroquine, demonstrated an LLOQ of 2 ng/mL. jbtr.or.kr

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. nih.gov In the context of didesethylchloroquine analysis, this means no significant interference at the retention time of the analyte and its internal standard. biopharmaservices.com

Accuracy: This refers to the closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal concentration. ikev.org Acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ). ikev.org

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ikev.org Both intra-batch (within a single analytical run) and inter-batch (between different analytical runs) precision are evaluated, with acceptance criteria generally being an RSD of ≤15% (≤20% at the LLOQ). ikev.org

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjpmr.com Examples of variations include changes in mobile phase composition, flow rate, and column temperature. wjpmr.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ikev.org It is evaluated by analyzing a series of calibration standards and is typically assessed by the correlation coefficient (r or r²) of the calibration curve, which should ideally be close to 1. wjpmr.com

A summary of typical validation parameters and acceptance criteria is presented in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Sensitivity (LLOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. europa.eu | Precision (RSD) ≤ 20%, Accuracy within ±20% of nominal value. |

| Selectivity | Ability to measure the analyte in the presence of other sample components. nih.gov | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Accuracy | Closeness of measured value to the true value. ikev.org | Mean concentration within ±15% of nominal value (except LLOQ). |

| Precision | Agreement among repeated measurements. ikev.org | Relative Standard Deviation (RSD) ≤ 15% (except LLOQ). |

| Robustness | Resistance to small, deliberate changes in method parameters. wjpmr.com | Method performance remains within established limits. |

| Linearity | Proportionality of response to analyte concentration. ikev.org | Correlation coefficient (r²) ≥ 0.99. wjpmr.com |

Quantitative Analysis of Didesethyl Chloroquine in Diverse Biological Matrices (e.g., Plasma, Blood, Urine, Tissue Homogenates, Liver Microsomes)

The quantification of didesethylchloroquine has been performed in a variety of biological matrices to support pharmacokinetic and metabolism studies. dtic.mildtic.mil The choice of matrix depends on the specific research question being addressed.

Plasma and Blood: These are the most common matrices for pharmacokinetic studies, as they reflect the concentration of the drug and its metabolites circulating in the body. nih.govnih.govnih.gov Methods have been developed to quantify chloroquine and its metabolites, including didesethylchloroquine, in plasma and whole blood using techniques like high-performance liquid chromatography (HPLC) and LC-MS/MS. nih.govnih.govnih.gov For instance, an LC-MS/MS method was developed for chloroquine and its metabolite in whole blood, plasma, and dried blood spots, demonstrating high sensitivity and selectivity. nih.gov

Urine: Urine analysis is valuable for assessing the excretion of drugs and their metabolites. nih.govnih.govwho.int Spectrofluorometric and chromatographic methods have been used to measure didesethylchloroquine in urine. nih.govnih.gov An HPTLC method was described for the determination of chloroquine and desethylchloroquine in urine, plasma, and erythrocytes with a detection limit of 0.01 µmol/L for both compounds. nih.gov

Tissue Homogenates: To understand the distribution of a drug and its metabolites into different tissues, analysis of tissue homogenates is necessary. Quantitative mass spectrometry imaging (QMSI) using techniques like desorption electrospray ionization (DESI) has been used to quantify chloroquine in kidney tissue, providing spatial information on its distribution. nih.gov This approach could similarly be applied to didesethylchloroquine.

Liver Microsomes: In vitro studies using liver microsomes are essential for investigating the metabolic pathways of a drug. nih.gov These systems contain the cytochrome P450 enzymes responsible for drug metabolism. Studies with human, rat, and mouse liver microsomes have been used to identify the metabolites of chloroquine, including N-desethyl-chloroquine. nih.gov While N-didesethyl-chloroquine was not always identified in these in vitro systems, its formation in vivo is well-established. nih.gov

The table below summarizes findings from various studies on the quantification of chloroquine and its metabolites in different biological matrices.

| Biological Matrix | Analytical Technique | Analyte(s) | Key Findings/Ranges | Reference |

|---|---|---|---|---|

| Plasma, Erythrocytes, Urine | HPTLC with fluorescence scanning | Chloroquine, Desethylchloroquine | Detection limit of 0.01 µmol/L for both compounds. | nih.gov |

| Plasma, Urine | Spectrofluorometry | Chloroquine | Concentration range of 5 ng to 2 µg/mL. | nih.gov |

| Whole Blood, Plasma, Dried Blood Spots | LC-MS/MS | Chloroquine, Desethylchloroquine | Linearity ranges: 2.56–1220 ng/ml (whole blood), 1.41–610 ng/ml (plasma), 1.82–1552 ng/ml (DBS) for chloroquine. | nih.gov |

| Human Liver Microsomes | LC-DAD-MS | Chloroquine and metabolites | Identified N-desethyl-chloroquine as a major metabolite. | nih.gov |

| Mice Kidney Tissue | Targeted-DESI-MSI | Chloroquine | Quantified chloroquine in different regions of the kidney, with highest concentrations in the pelvis. | nih.gov |

Preclinical Investigations of Didesethyl Chloroquine

In Vitro Studies on Cellular and Molecular Mechanisms

Direct Effects on Myocardial Cells and Mitochondrial Function

Didesethylchloroquine, a major metabolite of chloroquine (B1663885), has been shown to exert direct effects on myocardial cells and mitochondrial function. In vitro studies on rabbit isolated perfused hearts have demonstrated that didesethylchloroquine, similar to its parent compound chloroquine, induces negative chronotropic and inotropic effects, along with a decrease in the coronary flow rate. nih.gov

Further investigations into the effects of chloroquine on mitochondrial function in cardiac cells have revealed that it can impair mitochondrial respiration. researchgate.netnih.gov Studies using H9C2 cardiomyoblasts have shown that exposure to chloroquine leads to disruption of the mitochondrial membrane potential, mitochondrial fragmentation, decreased mitochondrial respiration, and the generation of superoxide. researchgate.net While these studies focused on chloroquine, the established cardiodepressant and mitochondrial effects of didesethylchloroquine suggest a shared mechanism of action. nih.govresearchgate.net

Table 1: Effects of Didesethyl Chloroquine on Myocardial and Mitochondrial Parameters

| Parameter | Observed Effect | Model System |

| Chronotropy | Negative | Rabbit Isolated Perfused Heart |

| Inotropy | Negative | Rabbit Isolated Perfused Heart |

| Coronary Flow Rate | Decrease | Rabbit Isolated Perfused Heart |

| Mitochondrial Calcium Binding | Decreased | Rabbit Heart Mitochondria |

| Mitochondrial Calcium Accumulation | Decreased | Rabbit Heart Mitochondria |

Assessment of Influence on Autophagic Flux and Lysosomal Homeostasis

While direct studies on didesethylchloroquine's influence on autophagy are limited, the extensive research on its parent compound, chloroquine, provides significant insights into the likely mechanisms. Chloroquine is a well-established inhibitor of autophagic flux. nih.govnih.govmdpi.com It is a lysosomotropic agent, meaning it accumulates within lysosomes, which are acidic cellular organelles. gavinpublishers.com

The primary mechanism by which chloroquine is thought to inhibit autophagy is by impairing the fusion of autophagosomes with lysosomes. nih.govnih.gov This blockage prevents the degradation of the contents of the autophagosome, leading to their accumulation within the cell. mdpi.com It was initially believed that chloroquine's effect was due to raising the lysosomal pH, thereby inhibiting the acidic hydrolases responsible for degradation. nih.gov However, more recent evidence suggests that chloroquine's primary impact is on the fusion process itself, potentially through disorganization of the Golgi and endo-lysosomal systems. nih.govmdpi.com

Given that didesethylchloroquine is a metabolite of chloroquine and shares structural similarities, it is plausible that it also affects autophagic flux and lysosomal homeostasis in a similar manner. entokey.com The accumulation of autophagosomes and the disruption of lysosomal function are key cellular responses to chloroquine, and it is reasonable to extrapolate that its active metabolites would contribute to these effects. mdpi.comgavinpublishers.com

Animal Model Studies for Pharmacological and Toxicological Evaluation

Studies in animal models have been crucial in understanding the pharmacological and toxicological profile of chloroquine and, by extension, its metabolites like didesethylchloroquine. Didesethylchloroquine is recognized as an active metabolite of chloroquine. ecancer.org

Toxicological studies in various animal models, including mice, rats, and monkeys, have been conducted to assess the effects of chloroquine. entokey.comnih.govnih.gov These studies have shown that chloroquine can be two to three times more toxic than its derivative, hydroxychloroquine, in animal models. nih.gov The tissue distribution of chloroquine and its metabolites is wide, with higher concentrations found in organs like the liver, spleen, kidney, and lung compared to muscle and brain. nih.gov

Computational Approaches in Didesethyl Chloroquine Research

Molecular Docking and Dynamics Simulations with Target Proteins

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interactions of didesethylchloroquine and related compounds with various protein targets. These in silico techniques provide valuable insights into potential mechanisms of action and can guide further experimental studies.

Molecular docking studies have explored the binding of chloroquine derivatives, including didesethylchloroquine, to various viral and parasitic proteins. For example, in the context of the Chikungunya virus, a derivative of didesethylchloroquine, didesethyl chloroquine hydroxyacetamide, was found to exhibit a better binding affinity to the P23pro-zbd domain compared to chloroquine itself. nih.gov Similarly, in studies related to SARS-CoV-2, analogues of chloroquine were designed and evaluated for their binding affinity to the spike protein. semanticscholar.org

Molecular dynamics simulations are often used to complement docking studies by assessing the stability of the ligand-protein complex over time. semanticscholar.orgresearchgate.netnih.gov These simulations can reveal important information about the dynamics of the interaction and the conformational changes that may occur upon binding. semanticscholar.org

Table 2: Examples of Molecular Docking Studies Involving Chloroquine Derivatives

| Compound | Target Protein | Finding |

| Didesethyl Chloroquine Hydroxyacetamide | Chikungunya Virus P23pro-zbd Domain | Better binding affinity than chloroquine nih.gov |

| Chloroquine Analogue (CQ1) | SARS-CoV-2 Spike Protein | Better binding affinity than parent drug semanticscholar.org |

| Chloroquine | Decapod Iridescent Virus 1 (DIV1) MCP | Potential antiviral activity nih.gov |

Structure-Activity Relationship (SAR) Studies of Didesethyl Chloroquine and Related Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For chloroquine and its derivatives, SAR studies have been instrumental in the development of new antimalarial agents and in understanding the basis of drug resistance. nih.gove-century.us

Key findings from SAR studies of 4-aminoquinolines like chloroquine have highlighted the importance of the 7-chloroquinoline (B30040) nucleus and the nature of the side chain for antimalarial activity. blogspot.comresearchgate.net Modifications to the side chain, such as the de-ethylation that forms didesethylchloroquine, can impact the compound's activity and toxicity. entokey.com

Research on "reversed chloroquine" (RCQ) compounds, which link a chloroquine-like moiety to a resistance reversal-like moiety, has shown that variations in the linker and the aromatic head group can be made without a significant loss of activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov These studies demonstrate the potential for designing novel derivatives based on the chloroquine scaffold with improved pharmacological properties. nih.govresearchgate.net

In Silico Predictions for Novel Therapeutic Strategies

Computational, or in silico, methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict the therapeutic potential of chemical compounds against various diseases. For Didesethyl Chloroquine, the primary active metabolite of Chloroquine, such computational studies have explored its potential in novel therapeutic avenues beyond its traditional association with malaria. These investigations primarily involve molecular docking simulations to predict the binding affinity of Didesethyl Chloroquine to specific protein targets implicated in different pathologies.

One area of investigation has been its potential antiviral activity. In the context of the Chikungunya virus (CHIKV), a debilitating arthropod-transmitted pathogen, researchers have explored small molecule inhibitors targeting the P23pro-zbd domain, which is crucial for viral genome replication. nih.gov Molecular docking studies revealed that Chloroquine derivatives, including a modified form of Didesethyl Chloroquine, exhibited a better binding affinity for this target than Chloroquine itself, suggesting a potential strategy for developing new treatments against Chikungunya. nih.govresearchgate.net

Another significant focus of in silico research has been the potential application of Chloroquine and its metabolites against coronaviruses. frontiersin.org Following the emergence of the COVID-19 pandemic, extensive computational studies were undertaken to evaluate existing drugs for repurposing. frontiersin.orgijbs.com These studies analyzed the binding modes and drug-like properties of Chloroquine metabolites. frontiersin.org Molecular docking analyses were performed against the angiotensin-converting enzyme 2 (ACE2) receptor, a key protein for SARS-CoV-2 entry into human cells. frontiersin.org The results indicated that Didesethyl Chloroquine (also referred to as bisdesethylchloroquine in some studies) possesses binding modes of action similar to the parent compound, Chloroquine. frontiersin.org

These computational predictions provide a foundation for further preclinical and clinical research, highlighting protein targets and potential therapeutic areas where Didesethyl Chloroquine may offer a benefit. The data from these in silico studies are crucial for guiding the design of future experimental validations.

Table 1: In Silico Molecular Docking Studies of Didesethyl Chloroquine Derivatives

| Compound/Derivative | Target Protein/Domain | Disease/Virus | Predicted Outcome | Reference |

| Didesethyl Chloroquine Hydroxyacetamide | P23pro-zbd | Chikungunya Virus | Exhibited better binding affinity than Chloroquine. | nih.gov |

| Didesethyl Chloroquine | ACE2 Receptor | Coronavirus (COVID-19) | Showed similar binding modes to Chloroquine. | frontiersin.org |

Future Research Directions for Didesethyl Chloroquine

Development of Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Models Incorporating Didesethyl Chloroquine (B1663885)

Current pharmacokinetic/pharmacodynamic (PK/PD) models for Chloroquine primarily focus on the parent drug and its major active metabolite, Desethylchloroquine (B194037) (DCQ). nih.gov These models are instrumental in describing the relationship between drug concentration and its effect, such as the clearance of Plasmodium vivax parasites. nih.gov A 2020 study developed a two-compartment model that successfully characterized the PK/PD relationship for Chloroquine and Desethylchloroquine in healthy subjects infected with P. vivax. nih.govresearchgate.net

| Parameter | Description | Chloroquine (CQ) | Desethylchloroquine (DCQ) | Didesethyl Chloroquine (DDCQ) |

|---|---|---|---|---|

| CL/F | Apparent Clearance | Included | Included | Data Required |

| Vc/F | Apparent Volume of Central Compartment | Included | Included | Data Required |

| Q/F | Apparent Inter-compartmental Clearance | Included | Included | Data Required |

| Vp/F | Apparent Volume of Peripheral Compartment | Included | Included | Data Required |

| Emax | Maximum Parasite Killing Rate | Included | Assumed Similar to CQ | Data Required |

Comprehensive Investigation of Didesethyl Chloroquine as an Independent Therapeutic Agent

While Didesethyl Chloroquine is a product of Chloroquine metabolism, it possesses its own pharmacological properties that merit independent investigation. nih.govmedchemexpress.com Research indicates that like its parent compound, Didesethyl Chloroquine may have antiplasmodial and potential antiviral activities. medchemexpress.com Furthermore, it has been identified as a potent myocardial depressant, a significant pharmacological effect that requires thorough characterization. medchemexpress.com

A comprehensive investigation into Didesethyl Chloroquine's independent therapeutic potential is a logical next step. This would involve in vitro and in vivo studies to determine its efficacy against various pathogens and to understand its mechanism of action. For instance, its binding affinity to biological targets, such as viral proteins or the malaria parasite's heme polymerase, could be explored through molecular docking studies. Comparing its activity profile with that of Chloroquine and Desethylchloroquine would clarify its contribution to the therapeutic effects observed during Chloroquine treatment and assess its potential as a standalone therapeutic agent.

| Compound | Antiplasmodial Activity | Potential Antiviral Activity | Other Notable Activity |

|---|---|---|---|

| Chloroquine | Yes | Yes mdpi.com | Immunomodulatory aaem.pl |

| Desethylchloroquine | Yes medchemexpress.com | Data Required | Active Metabolite researchgate.net |

| Didesethyl Chloroquine | Reported medchemexpress.com | Speculated | Potent Myocardial Depressant medchemexpress.com |

Longitudinal Studies on the Long-Term Safety and Efficacy of Didesethyl Chloroquine Exposure

Chloroquine is often used for long-term prophylactic or therapeutic purposes, such as in the management of rheumatic diseases. aaem.plnih.gov This long-term administration leads to sustained exposure not only to the parent drug but also to its metabolites, including Didesethyl Chloroquine. While the safety profile of long-term Chloroquine use has been studied, there is a lack of research focusing specifically on the cumulative effects of its metabolites. nih.gov

Future research should include longitudinal studies designed to assess the long-term safety and efficacy related to Didesethyl Chloroquine exposure. Such studies are critical to determine if chronic exposure to this metabolite contributes to any long-term health outcomes. These investigations would be particularly important in populations with compromised metabolism or those taking other medications that could alter the metabolic pathway of Chloroquine, potentially leading to higher-than-usual concentrations of Didesethyl Chloroquine. Understanding the consequences of long-term metabolite exposure is essential for a complete risk-benefit assessment of chronic Chloroquine therapy.

Innovation in Analytical Techniques for Enhanced Metabolite Detection and Characterization

The accurate quantification of drug metabolites is fundamental to pharmacokinetic studies and clinical monitoring. Current methods for detecting Chloroquine and its metabolites, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have proven effective. nih.govresearchgate.net LC-MS/MS, in particular, offers high sensitivity and selectivity for quantifying these compounds in biological fluids like blood and plasma. researchgate.net

However, there is always room for innovation to enhance the detection and characterization of minor metabolites like Didesethyl Chloroquine, which are present at lower concentrations. A key innovation has been the development and use of stable isotope-labeled internal standards, such as Didesethyl Chloroquine-d4. biosynth.com These deuterated standards improve the accuracy of LC-MS analysis by minimizing matrix effects and correcting for variations during sample processing. Future research should continue to focus on developing and refining analytical techniques to achieve even lower limits of quantification (LOQ) and greater precision. This would enable a more detailed characterization of the full metabolic profile of Chloroquine, even in studies with very small sample volumes, such as those using dried blood spots. nih.govresearchgate.net

Q & A

Q. How is Didesethyl Chloroquine quantified in biological samples during pharmacokinetic studies?

Didesethyl Chloroquine is quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its high sensitivity and specificity. Analytical validation involves spiking biological matrices (e.g., plasma, tissue homogenates) with reference standards to establish linearity, precision, and recovery rates. Stability studies under varying storage conditions (e.g., freeze-thaw cycles) are critical for reliable measurement .

Q. What is the significance of Didesethyl Chloroquine as a metabolite in Chloroquine's pharmacokinetics?

As the primary metabolite of Chloroquine, Didesethyl Chloroquine provides insights into metabolic pathways and hepatic clearance mechanisms. Researchers track its formation using radiolabeled Chloroquine in animal models or in vitro microsomal assays to calculate metabolic half-lives and assess enzyme kinetics (e.g., cytochrome P450 involvement) .

Q. What analytical techniques are recommended for validating Didesethyl Chloroquine concentrations in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for environmental monitoring. Sample preparation includes solid-phase extraction (SPE) to isolate the compound from complex matrices like water or soil. Method validation requires adherence to EPA or ISO guidelines for detection limits and matrix effects .

Advanced Research Questions

Q. How can molecular docking simulations elucidate Didesethyl Chloroquine's binding affinity to viral proteins like CHIKV P23pro-zbd?

Computational workflows involve homology modeling of the target protein (e.g., CHIKV P23pro-zbd) and docking studies using software like AutoDock Vina. Binding energy calculations and molecular dynamics (MD) simulations (e.g., 100 ns runs) identify key residues (e.g., Thr1312, Asp1364) stabilizing ligand interactions. In vitro validation includes surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

Q. What experimental approaches are used to assess the myocardial inhibitory effects of Didesethyl Chloroquine?

Cardiomyocyte viability assays (e.g., MTT or lactate dehydrogenase release) and patch-clamp electrophysiology evaluate hERG channel inhibition. In vivo models (e.g., Langendorff-perfused hearts) measure changes in cardiac output and arrhythmia incidence. Comparative studies with Chloroquine control for metabolite-specific effects .

Q. How do researchers address discrepancies in toxicity profiles between Chloroquine and its metabolites like Didesethyl Chloroquine?

Dose-response studies in animal models (e.g., rodents) compare organ-specific toxicity using histopathology and serum biomarkers (e.g., troponin for cardiotoxicity). Pharmacokinetic-pharmacodynamic (PK-PD) modeling distinguishes parent drug versus metabolite contributions. Meta-analyses of adverse event databases (e.g., FAERS) identify signal disparities .

Q. What in vitro models are employed to study Didesethyl Chloroquine's role in antimalarial resistance?

Cultured Plasmodium falciparum strains (e.g., chloroquine-resistant K1) are treated with Didesethyl Chloroquine to measure IC50 shifts. Synergism assays with verapamil (a resistance reversal agent) assess PfCRT transporter involvement. Metabolic profiling via LC-MS identifies accumulation patterns in resistant vs. sensitive strains .

Q. Which key amino acid residues are critical for Didesethyl Chloroquine's interaction with viral targets, and how are they identified?

MD simulations and per-residue energy decomposition (e.g., MM-PBSA) highlight residues like Asn1357, Cys1367, and Tyr1444 in CHIKV P23pro-zbd. Alanine scanning mutagenesis followed by binding affinity assays (e.g., isothermal titration calorimetry) confirm their functional roles .

Q. How does the metabolic conversion of Chloroquine to Didesethyl Chloroquine influence experimental outcomes in antimalarial studies?

Co-administration of CYP450 inhibitors (e.g., ketoconazole) in rodent models reduces metabolite formation, enabling direct comparison of antimalarial efficacy. Pharmacokinetic compartmental models simulate metabolite exposure to correlate with parasite clearance rates .

Q. What strategies are used to differentiate the cytotoxic effects of Didesethyl Chloroquine from its parent compound in cardiac tissue models?

Dual-treatment designs with Chloroquine and pre-formed Didesethyl Chloroquine isolate metabolite-specific effects. Transcriptomic profiling (e.g., RNA-seq) identifies unique pathways (e.g., oxidative stress vs. calcium signaling). CRISPR-edited cardiomyocytes (e.g., hERG-knockout) clarify target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。